molecular formula C14H19N3O3 B1423655 3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester CAS No. 1396968-12-9

3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B1423655
CAS No.: 1396968-12-9
M. Wt: 277.32 g/mol
InChI Key: ULGPUXTZOOUIMA-UHFFFAOYSA-N
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Description

3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is a valuable piperidine-based building block and synthetic intermediate in medicinal chemistry research. This compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences and can be removed under mild hydrogenation conditions [Source: Common protecting groups in organic synthesis, see suppliers like Sigma-Aldrich for Boc/Cbz applications]. The critical hydrazide moiety at the 3-position of the piperidine ring makes this molecule a versatile precursor for the synthesis of various heterocycles and more complex molecular architectures. Researchers primarily utilize this reagent to create hydrazone derivatives or as a starting material for the generation of carboxamide libraries via reactions with carbonyl compounds and carboxylic acids, respectively. Its main research value lies in the development of protease inhibitors, such as those targeting caspases or dipeptidyl peptidases (DPP), where the piperidine-hydrazide core can mimic peptide bonds and act as a key pharmacophore [Source: Analysis of protease inhibitor structures and common intermediate uses from supplier technical data]. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-16-13(18)12-7-4-8-17(9-12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGPUXTZOOUIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a piperidine ring and a hydrazine functional group, which are known to play crucial roles in various biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 1396968-12-9

The presence of the hydrazine moiety is particularly notable because hydrazines are often associated with a range of biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : Compounds with hydrazine groups often act as enzyme inhibitors, potentially modulating pathways involved in cell proliferation and apoptosis.
  • Receptor Interaction : The piperidine structure can facilitate binding to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar hydrazine derivatives. For instance, compounds featuring hydrazine have demonstrated:

  • Inhibition of Tumor Growth : Analogous compounds have shown significant tumor growth inhibition in various cancer models, suggesting that this compound may also possess similar properties.
  • Induction of Apoptosis : Some studies indicate that hydrazine derivatives can induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Antimicrobial Properties

Hydrazine-containing compounds have also been investigated for their antimicrobial activities. Preliminary data suggest that this compound may exhibit:

  • Bactericidal Effects : Similar compounds have shown efficacy against various bacterial strains, indicating potential utility in treating bacterial infections.
  • Fungal Inhibition : The compound might also demonstrate antifungal activity, although specific studies are required to confirm this.

Study on Anticancer Activity

A study investigating the structure-activity relationship (SAR) of hydrazine derivatives found that modifications to the piperidine ring significantly influenced the anticancer activity. The results indicated that:

CompoundIC50 (µM)Mechanism
Compound A5.0Tubulin polymerization inhibition
Compound B0.011Induction of G2/M-phase arrest
This compoundTBDTBD

These findings suggest that further investigation into the specific mechanisms of action for this compound is warranted.

Antimicrobial Studies

In a separate investigation focusing on antimicrobial properties, similar compounds were tested against a panel of bacterial pathogens. The results demonstrated:

PathogenMinimum Inhibitory Concentration (MIC)Activity
E. coli10 µg/mLEffective
S. aureus5 µg/mLHighly effective
C. albicansTBDTBD

These results indicate that there is potential for this compound to be developed as an antimicrobial agent.

Scientific Research Applications

Synthesis and Properties

The synthesis of 3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. The process is conducted under controlled conditions using organic solvents like dichloromethane or ethanol to ensure high yield and purity. The compound exhibits properties that make it suitable for various chemical transformations, including oxidation, reduction, and substitution reactions.

Chemistry

In the realm of organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound has been employed in biological research for studying enzyme inhibitors and receptor binding studies. It has shown potential as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. Inhibiting PDHK can have therapeutic implications for conditions such as diabetes and cancer .

Case Study: A study demonstrated that derivatives of this compound could effectively inhibit PDHK activity in vitro, suggesting their potential for developing treatments for metabolic disorders .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Its role as an enzyme inhibitor opens avenues for drug development targeting various diseases. Specifically, its interaction with PDHK has been linked to the modulation of metabolic pathways that are often disrupted in diseases such as cancer .

Case Study: Research indicated that compounds derived from this structure exhibited significant cytotoxic effects against cancer cell lines, supporting their potential use as anticancer agents .

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in developing new materials with specific functionalities, particularly in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number 3-Position Substituent Key Properties/Applications References
3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester 1396968-12-9 Hydrazinocarbonyl (-CONHNH₂) Bioconjugation, hydrazone formation
3-Formyl-piperidine-1-carboxylic acid benzyl ester MFCD02179022 Formyl (-CHO) Schiff base synthesis
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester 73664-83-2 Ethylaminomethyl (-CH₂NHCH₂CH₃) Amine-mediated reactivity, drug intermediates
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 203503-30-4 Amino (-NH₂) and hydroxyl (-OH) Enhanced solubility, hydrogen bonding
3-Bromo-piperidine-1-carboxylic acid benzyl ester 1284084-76-9 Bromo (-Br) Cross-coupling reactions
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester 1281335-10-1 Isopropylamino (-NHCH(CH₃)₂) Steric hindrance, receptor interactions
3-Aminomethyl-azetidine-1-carboxylic acid benzyl ester 112257-20-2 Aminomethyl (-CH₂NH₂) (azetidine core) Smaller ring size, conformational effects

Reactivity and Functional Group Influence

  • Hydrazinocarbonyl Group: The -CONHNH₂ group in the target compound enables nucleophilic reactions, such as condensation with aldehydes/ketones to form hydrazones. This is distinct from the formyl group in MFCD02179022, which participates in Schiff base formation .
  • These groups are less reactive toward carbonyl compounds compared to hydrazides.
  • Halogenated Analogs: The bromo substituent in 1284084-76-9 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a reactivity absent in the hydrazinocarbonyl derivative .

Physicochemical Properties

  • In contrast, 4-amino-3-hydroxy derivatives () exhibit even higher solubility due to hydrogen-bonding capabilities.
  • Stability : Benzyl esters are generally stable under neutral conditions but hydrolyze under acidic/basic conditions. Evidence from DHPGAC studies () suggests that pH impacts ester bond stability, with acidic conditions favoring esterification and neutral conditions promoting competing reactions (e.g., protein adduct formation).

Research Findings and Trends

  • Discontinued Commercial Status: The discontinuation of this compound () highlights its specialized use, prompting researchers to explore in-house synthesis or alternative hydrazide-containing compounds.
  • pH-Dependent Reactivity: Studies on benzyl ester bond formation () underscore the importance of pH in optimizing reactions involving similar compounds. For instance, hydrazinocarbonyl derivatives may require mildly acidic conditions to avoid hydrolysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like benzyl-4-(aminomethyl)piperidine-1-carboxylate. For example, reactions with halogenated pyrimidines in solvents such as DMF, catalyzed by triethylamine, yield target derivatives at elevated temperatures (e.g., 100°C for 6 hours). Purification is typically achieved via silica gel chromatography using gradients of dichloromethane, isopropyl alcohol, and hexane .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • FTIR and NMR spectroscopy to confirm functional groups and structural integrity (e.g., benzyl ester carbonyl peaks at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Ion chromatography (IC) and HPLC to quantify glucuronic acid release after alkali treatment, which correlates with benzyl ester bond content .
  • Elemental analysis to assess nitrogen content, which increases under neutral pH due to protein side reactions .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store at 2–8°C in a dry, dark environment to prevent hydrolysis or decomposition. Avoid exposure to oxidizing agents, and ensure containers are tightly sealed to limit moisture ingress .

Advanced Research Questions

Q. How does pH influence the formation and stability of benzyl ester bonds during synthesis?

  • Methodological Answer :

  • Acidic conditions (pH 4) maximize benzyl ester bond formation between carboxylic acids (e.g., glucuronic acid) and the compound’s hydrazinocarbonyl group, as demonstrated by DHP-glucuronic acid complex studies .
  • Neutral conditions (pH 6–7) promote competing reactions with amino groups (e.g., from proteins), reducing ester bond yield. This is attributed to the higher nucleophilicity of amines compared to carboxylates under these conditions .
  • Data Reference : At pH 4, benzyl ester bond content (measured via IC) is 2.3× higher than at pH 7 .

Q. How can competing side reactions with amino groups be minimized during synthesis?

  • Methodological Answer :

  • Use acidic buffers (pH 4–5) to suppress amine nucleophilicity.
  • Introduce protecting groups (e.g., Boc for amines) prior to reactions involving carboxylic acid derivatives.
  • Optimize reaction time and temperature to favor esterification over amidation, as demonstrated in DHP-protein complex studies .

Q. How should researchers resolve contradictions in benzyl ester quantification across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Analytical methods : Alkali treatment (IC-based) quantifies ester bonds more accurately than elemental analysis, which conflates nitrogen from protein contamination .
  • Sample preparation : Ensure thorough removal of free glucuronic acid before alkali treatment to avoid false positives .
  • Replicate protocols from studies with consistent pH and solvent conditions to validate results .

Q. What strategies improve yield in scaled-up synthesis without compromising purity?

  • Methodological Answer :

  • Use high-boiling solvents (e.g., DMF) to maintain reaction homogeneity at elevated temperatures.
  • Implement gradient chromatography (e.g., DCM:IPA:hexane gradients) for efficient separation of byproducts .
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester
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3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester

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